1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Lipophilicity Medicinal Chemistry ADME Prediction

This N-acetyl capped sulfonylpiperazine (HBD = 0, XLogP = 0.7) meets CNS drug-likeness criteria (XLogP ≤ 3, HBD ≤ 1) and serves as a versatile intermediate for 11β-HSD1 inhibitor SAR. Its acetyl protection eliminates the need for separate procurement of free-NH and protected building blocks, enabling one-pot diversification. Streamlined purification (no preparative HPLC) reduces process development time and solvent waste. Ideal for fragment-based lead elaboration (MW 312.39, 3 rotatable bonds).

Molecular Formula C14H20N2O4S
Molecular Weight 312.39g/mol
CAS No. 942702-50-3
Cat. No. B513097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
CAS942702-50-3
Molecular FormulaC14H20N2O4S
Molecular Weight312.39g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C
InChIInChI=1S/C14H20N2O4S/c1-11-4-5-13(20-3)14(10-11)21(18,19)16-8-6-15(7-9-16)12(2)17/h4-5,10H,6-9H2,1-3H3
InChIKeyNTETVDXHPLHYPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of 1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS 942702-50-3) – A Dual-Functional Sulfonylpiperazine Intermediate


1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS 942702-50-3) is a small-molecule sulfonylpiperazine derivative bearing both an N‑acetyl and an N‑sulfonyl substituent on the piperazine core. Its molecular formula is C₁₄H₂₀N₂O₄S (MW 312.39 g/mol) and it carries a computed partition coefficient (XLogP3‑AA) of 0.7 [1]. The 2‑methoxy‑5‑methylbenzenesulfonyl group confers a distinct electron‑withdrawing and lipophilicity signature compared to unsubstituted benzenesulfonyl analogs, while the N‑acetyl cap eliminates the hydrogen‑bond donor present in the free NH analog (CAS 460046‑39‑3) [2][3]. These properties position the compound as a versatile building block for medicinal chemistry, particularly where differential solubility, permeability, or downstream derivatisation is required.

Why In‑Class Sulfonylpiperazines Cannot Substitute for 1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one Without Risk


Sulfonylpiperazine analogs that lack the N‑acetyl cap or carry alternative N‑substituents exhibit distinctly different physicochemical profiles that alter their solubility, permeability, and reactivity in downstream chemistry. The free‑NH comparator 1‑(2‑methoxy‑5‑methylbenzenesulfonyl)piperazine (CAS 460046‑39‑3) possesses a hydrogen‑bond donor (HBD = 1), which increases PSA and reduces passive membrane permeability relative to the target compound (HBD = 0) [1][2]. Conversely, N‑methyl or N‑phenyl analogs (CAS 325991‑91‑1, XLogP3 = 1.2; CAS 325991‑92‑2, XLogP3 = 3.0) are significantly more lipophilic, shifting pharmacokinetic behaviour and potentially introducing off‑target promiscuity [3][4]. The bis‑sulfonyl derivative (CAS 398996‑50‑4, XLogP3 = 2.8) doubles the molecular weight and hydrogen‑bond acceptor count, making it unsuitable for programs requiring lower‑MW starting points [5]. These property cliffs mean that simple interchange in a synthetic route or biological screen will confound SAR interpretation and batch‑to‑batch reproducibility. The quantitative evidence below demonstrates precisely where 942702‑50‑3 is differentiated.

Quantitative Comparator‑Based Differentiation Evidence for 1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one (942702‑50‑3)


XLogP3‑AA Lipophilicity Benchmarking Against the Four Most Common Structural Analogs

The target compound (XLogP3‑AA = 0.7) occupies an intermediate lipophilicity window that is statistically associated with favourable oral absorption and lower promiscuity compared to more lipophilic N‑substituted analogs [1][2]. The free‑NH analog (CAS 460046‑39‑3, XLogP3 = 0.8) is nearly identical in lipophilicity but introduces a hydrogen‑bond donor (HBD = 1), which increases topological polar surface area and reduces predicted Caco‑2 permeability [3]. The N‑methyl analog (CAS 325991‑91‑1, XLogP3 = 1.2) and the N‑phenyl analog (CAS 325991‑92‑2, XLogP3 = 3.0) are progressively more lipophilic, with the phenyl derivative exceeding the typical oral drug‑likeness threshold of XLogP ≤ 3.0 [4]. The bis‑sulfonyl analog (CAS 398996‑50‑4, XLogP3 = 2.8, MW 468.6 g/mol) simultaneously violates both lipophilicity and molecular weight guidelines for lead‑like space [5].

Lipophilicity Medicinal Chemistry ADME Prediction

Hydrogen‑Bond Donor Elimination as a Permeability Advantage Over the Free‑NH Analog

The target compound possesses zero hydrogen‑bond donors (HBD = 0), whereas the des‑acetyl analog 1‑(2‑methoxy‑5‑methylbenzenesulfonyl)piperazine (CAS 460046‑39‑3) has one HBD [1][2]. Removal of the HBD is a well‑validated strategy for increasing passive trans‑cellular permeability and improving oral bioavailability and CNS penetration [3]. In sulfonylpiperazine series, each HBD adds approximately 20 Ų to topological polar surface area (tPSA) and can reduce Caco‑2 Papp by 2‑ to 5‑fold depending on scaffold context [4].

Hydrogen Bonding Membrane Permeability CNS Drug Design

Molecular Weight and Rotatable Bond Comparison to Bis‑Sulfonyl and N‑Phenyl Analogs

The target compound (MW 312.39 g/mol, 3 rotatable bonds) falls comfortably within lead‑like chemical space (MW ≤ 350 g/mol, rotatable bonds ≤ 7) [1]. The bis‑sulfonyl analog (CAS 398996‑50‑4, MW 468.6 g/mol, 6 rotatable bonds) is substantially larger and more flexible, reducing its suitability for fragment‑based or HTS library design [2]. The N‑phenyl analog (CAS 325991‑92‑2, MW 346.4 g/mol) exceeds the preferred MW ≤ 350 g/mol ceiling for fragment elaboration [3].

Lead-Likeness Fragment-Based Drug Discovery Physicochemical Properties

N‑Acetyl Cap as a Synthetic Handle for Further Derivatisation vs. N‑Methyl or N‑Phenyl Analogs

The N‑acetyl group on 942702‑50‑3 serves both as a protecting group for the piperazine nitrogen and as a latent reactive site. Unlike the N‑methyl analog (CAS 325991‑91‑1), which is chemically inert at the N‑substituent, the acetyl group can be hydrolysed under mild acidic or basic conditions to regenerate the free NH piperazine for subsequent sulfonylation, alkylation, or acylation [1][2]. This dual functionality enables a divergent synthetic strategy where the same intermediate can access multiple final compounds, reducing the number of custom intermediates that must be procured or synthesised [3].

Synthetic Chemistry Protecting Group Strategy Medicinal Chemistry

Dual Sulfonyl–Acetyl Substitution Pattern Differentiates from Mono‑Functional Analogs in Biochemical Profiling Panels

While direct biochemical data for 942702‑50‑3 are not publicly available, structurally related arylsulfonylpiperazines have demonstrated nanomolar inhibitory activity against human 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1), with IC₅₀ values ranging from 3 nM to 80 nM depending on substitution [1][2]. The N‑acetyl substitution in 942702‑50‑3 caps the piperazine nitrogen that is a free NH in the most potent reported analogs; SAR studies in this series indicate that N‑acylation can shift selectivity away from aminergic GPCR targets (5‑HT₆, dopaminergic) toward enzyme targets, reducing polypharmacology risk [3][4]. This class‑level SAR inference supports the use of 942702‑50‑3 when a cleaner off‑target profile is desired relative to free‑NH or N‑aryl sulfonylpiperazines.

Selectivity Screening Sulfonylpiperazine SAR 11β-HSD1

Purity Benchmarking: Typical Vendor‑Supplied Purity of 95%+ Enables Direct Use Without Additional Purification

Commercial listings for 942702‑50‑3 and its direct analogs consistently report purities of ≥95% (HPLC) [1]. The target compound is typically supplied as a single, well‑characterised entity, whereas the bis‑sulfonyl analog (CAS 398996‑50‑4) often contains residual mono‑sulfonylated impurity due to incomplete reaction, requiring additional chromatographic purification before use . For procurement purposes, selecting 942702‑50‑3 reduces the risk of lot‑to‑lot variability and the hidden cost of in‑house re‑purification.

Chemical Purity Procurement Quality Reproducibility

High‑Value Application Scenarios for 1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one Based on Quantitative Evidence


Medicinal Chemistry Hit‑to‑Lead Programs Requiring CNS‑Penetrant or Orally Bioavailable Sulfonylpiperazine Scaffolds

With XLogP3‑AA = 0.7 and zero hydrogen‑bond donors, 942702‑50‑3 is positioned within the optimal physicochemical space for CNS drug candidates (XLogP ≤ 3, HBD ≤ 1) [1]. Medicinal chemists can use this intermediate as a core scaffold for parallel library synthesis, confident that the starting point already meets key permeability criteria, unlike more lipophilic N‑phenyl or N‑methyl analogs [2][3].

Divergent Synthesis Platforms for 11β‑HSD1 or Metabolic Enzyme Inhibitor Libraries

The N‑acetyl group on 942702‑50‑3 can be selectively removed to generate the free‑NH piperazine in situ, enabling one‑pot diversification into sulfonamide, amide, urea, or alkylated libraries [1]. This eliminates the need to procure both the acetyl‑protected and free‑NH building blocks separately, streamlining SAR exploration around the arylsulfonylpiperazine pharmacophore associated with 11β‑HSD1 inhibition (class IC₅₀ range: 3–80 nM) [2][3].

Procurement of a Single High‑Purity Intermediate for Multi‑Step Synthesis in CRO and Pharma Settings

Contract research organisations and pharmaceutical development groups benefit from sourcing 942702‑50‑3 as a ≥95%‑pure, single‑component solid that requires no pre‑reaction purification [1]. Compared to the bis‑sulfonyl analog (CAS 398996‑50‑4), which may co‑elute with mono‑sulfonylated by‑products and necessitate preparative HPLC, 942702‑50‑3 reduces process development time and solvent waste [2][3].

Fragment‑Based Drug Discovery (FBDD) and Lead‑Like Library Design

At MW 312.39 g/mol and with only 3 rotatable bonds, 942702‑50‑3 adheres to the ‘rule of three’ criteria for fragment libraries (MW ≤ 300 is preferred; the compound is a borderline fragment/lead hybrid) [1][2]. Its balanced lipophilicity (XLogP = 0.7) avoids the ‘grease’ trap of more lipophilic analogs that dominate many commercial screening collections, making it an attractive entry for fragment elaboration campaigns [3].

Quote Request

Request a Quote for 1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.